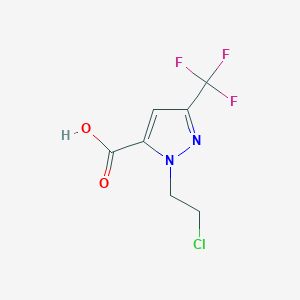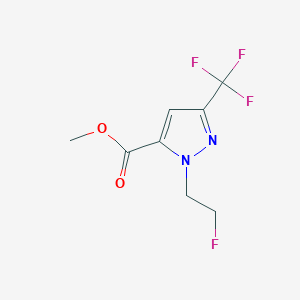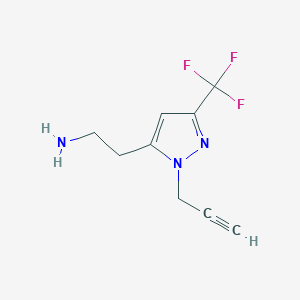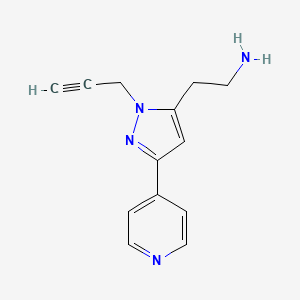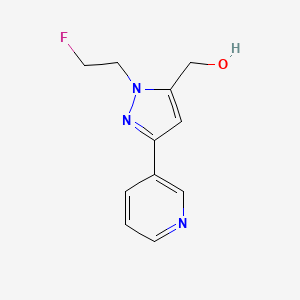
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
説明
“(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of fluorinated compounds, such as “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol”, has attracted attention from biologists and chemists . Achieving selective fluorination is a challenge under mild conditions . Enzymatic methods, including the use of various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems, have been used for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular formula of “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol” is C11H12FN3O. Its molecular weight is 221.23 g/mol.Chemical Reactions Analysis
The synthesis of fluorinated compounds involves various reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Also, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical And Chemical Properties Analysis
Fluorinated compounds, such as “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol”, have interesting and unusual physical and chemical properties . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用
I have conducted a search for the scientific research applications of “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol”, but unfortunately, there is limited information available on this specific compound. The search results suggest that boronic acids and their esters, which may include compounds similar to the one you’re interested in, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
将来の方向性
The synthesis of fluorinated compounds, including “(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol”, is a field of ongoing research . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties . The development of fluorinated chemicals has been steadily increasing over the past 50 years . The future of this field may involve further exploration of enzymatic methods for the synthesis of fluorinated compounds and the discovery or creation of excellent fluoride synthase .
特性
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-7,16H,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRWDGOQPXIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



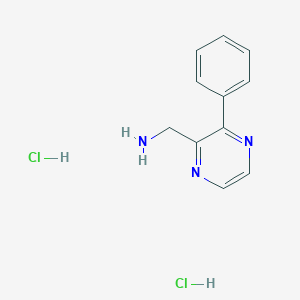
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)


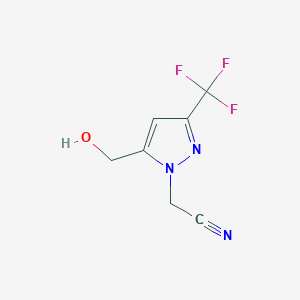

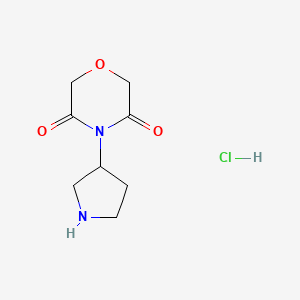
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
